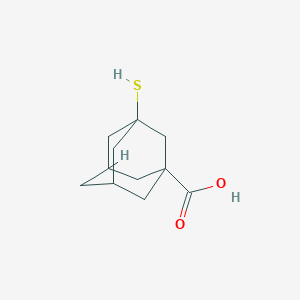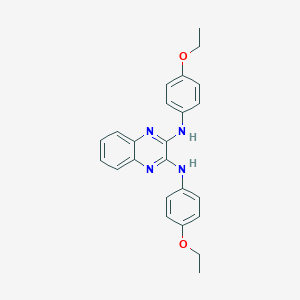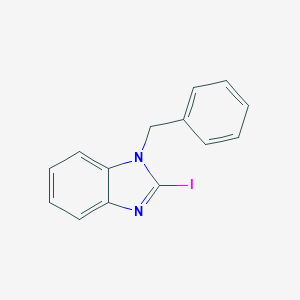![molecular formula C18H18N2O2 B275810 N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275810.png)
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine is metabolized in the body to produce a compound called MPP+, which is toxic to dopamine-producing neurons in the brain. This results in a decrease in dopamine levels, leading to the development of Parkinson's-like symptoms. The mechanism of action of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been extensively studied, and has led to the development of a better understanding of the underlying mechanisms of Parkinson's disease.
Biochemical and Physiological Effects
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. These effects are thought to contribute to the development of Parkinson's-like symptoms in animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has a number of advantages for use in laboratory experiments, including its ability to induce Parkinson's-like symptoms in animals, its well-characterized mechanism of action, and its relatively low cost. However, there are also limitations to the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, including its toxicity and potential for side effects, as well as the fact that its effects may not fully replicate the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are a number of future directions for research on N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine, including the development of new animal models of Parkinson's disease, the investigation of potential therapeutic interventions for the disease, and the exploration of the underlying mechanisms of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine-induced toxicity. Additionally, there is a need for further research into the potential limitations and drawbacks of using N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine in laboratory experiments, as well as the development of alternative models and methods for studying Parkinson's disease.
Métodos De Síntesis
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine can be synthesized using a variety of methods, including the reaction of 2-(3-methoxyphenyl)-2-oxoethyl chloride with 2-(3-pyridinyl)ethanamine in the presence of a base such as triethylamine. The resulting compound is then treated with furfurylamine to yield N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine.
Aplicaciones Científicas De Investigación
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of Parkinson's disease, as N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine has been shown to induce Parkinson's-like symptoms in humans and animals. This has led to the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine in the development of animal models of Parkinson's disease for the study of disease progression and potential therapeutic interventions.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N-[[5-(3-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-6-2-5-15(10-16)18-8-7-17(22-18)13-20-12-14-4-3-9-19-11-14/h2-11,20H,12-13H2,1H3 |
Clave InChI |
VSTOAIZVFFWVSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)



![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)